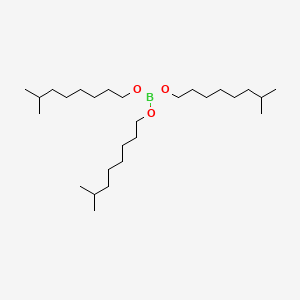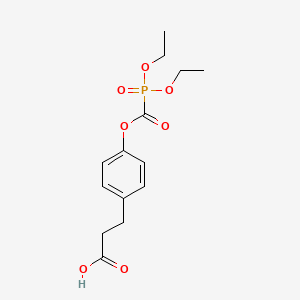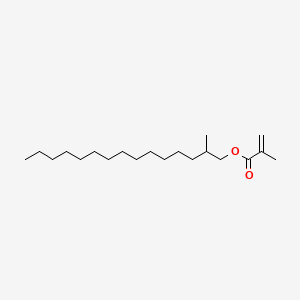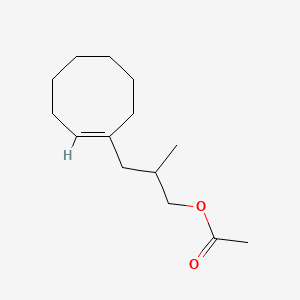
beta-Methylcyclooctene-1-propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Methylcyclooctene-1-propyl acetate: is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclooctene, featuring a methyl group at the beta position and a propyl acetate group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methylcyclooctene-1-propyl acetate typically involves the following steps:
Cyclooctene Formation: Cyclooctene is synthesized through the cyclization of 1,7-octadiene using a suitable catalyst.
Methylation: The cyclooctene undergoes methylation at the beta position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Acetylation: The methylated cyclooctene is then reacted with propyl acetate in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta-Methylcyclooctene-1-propyl acetate can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution, ammonia in ethanol for amine substitution.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alcohols.
Substitution: Halides, amines.
Applications De Recherche Scientifique
Beta-Methylcyclooctene-1-propyl acetate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of beta-Methylcyclooctene-1-propyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The cyclooctene moiety can participate in various biochemical reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Cyclooctene: A parent compound with similar structural features but lacking the methyl and propyl acetate groups.
Methylcyclooctene: Similar to beta-Methylcyclooctene-1-propyl acetate but without the propyl acetate group.
Propyl acetate: A simple ester with similar functional groups but lacking the cyclooctene ring.
Uniqueness: this compound is unique due to its combination of a cyclooctene ring, a methyl group, and a propyl acetate group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93892-61-6 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
[3-[(1E)-cycloocten-1-yl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-12(11-16-13(2)15)10-14-8-6-4-3-5-7-9-14/h8,12H,3-7,9-11H2,1-2H3/b14-8+ |
Clé InChI |
GXTHLBYCEFJQJV-RIYZIHGNSA-N |
SMILES isomérique |
CC(C/C/1=C/CCCCCC1)COC(=O)C |
SMILES canonique |
CC(CC1=CCCCCCC1)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


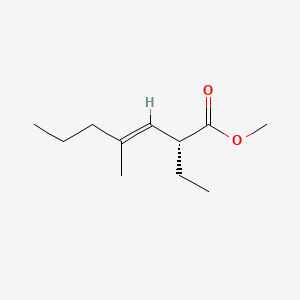
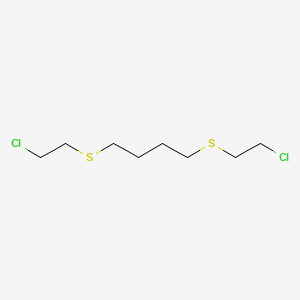


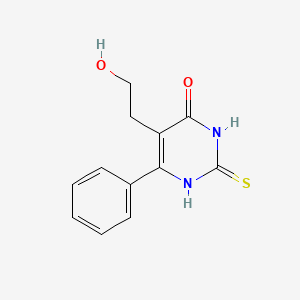
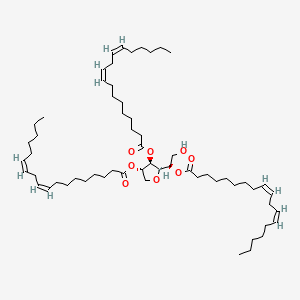
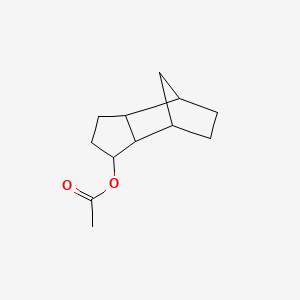
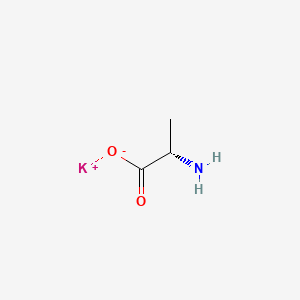
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)
